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Compound of Interest

Compound Name:
3-(3-PHENOXYPHENYL)-DL-

beta-ALANINOL

CAS No.: 886366-70-7

Cat. No.: B1500127

Get Quote

Executive Summary & Strategic Importance
3-(3-phenoxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-phenoxyphenyl)propan-

1-ol) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a

-amino alcohol linked to a biaryl ether—serves as a critical building block for:

Kinase Inhibitors: The 3-phenoxyphenyl moiety is a validated pharmacophore in tyrosine

kinase inhibitors (e.g., Ibrutinib analogs), providing hydrophobic pocket occupancy.[1]

CNS Active Agents: The

-amino alcohol motif mimics the transition state of peptide bond hydrolysis and is isosteric
with

-amino alcohols found in SNRIs (e.g., Fluoxetine, Atomoxetine).

Chiral Auxiliaries: While this guide focuses on the racemic (DL) synthesis, this molecule is

the direct precursor to enantiopure auxiliaries used in asymmetric synthesis.[1]
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This guide details two distinct synthetic pathways: the Nitroaldol (Henry) Route for rapid

laboratory-scale access, and the Rodionov-Reduction Route for scalable process development.

Retrosynthetic Analysis
To design the optimal synthesis, we must disconnect the target molecule at its most labile

bonds.[1] The strategic disconnection reveals 3-(3-phenoxyphenyl)benzaldehyde as the

universal starting material.

Figure 1: Retrosynthetic disconnection of the target amino alcohol.
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[1]
Route A: The Nitroaldol (Henry) Pathway
Best for: Rapid prototyping, small-scale synthesis (<10g), and high atom economy.[1]

Mechanism: Condensation of the aldehyde with nitromethane followed by a global reduction of

the nitroalkene.[1]

Step 1: Henry Condensation
The 3-(3-phenoxyphenyl)benzaldehyde is condensed with nitromethane.
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Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).[1]

Conditions: Reflux, 4-6 hours.

Step 2: Global Reduction
The resulting

-nitrostyrene intermediate is reduced directly to the saturated amino alcohol.

Reagents: Lithium Aluminum Hydride (LiAlH4).[1]

Conditions: THF, 0°C to Reflux.

Detailed Protocol A
Condensation:

Charge a flask with 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq) and Nitromethane (10 vol).

Add Ammonium Acetate (0.5 eq).[1]

Heat to reflux (approx. 101°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for

disappearance of aldehyde.[1]

Workup: Cool to RT. Partition between EtOAc and water.[1] Wash organic layer with brine,

dry over Na2SO4, and concentrate.[1] The crude nitroalkene is usually a yellow oil or solid

that can be used directly.[1]

Reduction:

Safety Warning: LiAlH4 is pyrophoric.[1] Use anhydrous conditions under Argon/Nitrogen.

Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C.

Add the crude nitroalkene (dissolved in THF) dropwise to control exotherm.[1]

Allow to warm to RT, then reflux for 6-12 hours.
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Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15%

NaOH (1 mL per g LAH), then water (3 mL per g LAH).

Filter the granular precipitate.[1][2] Concentrate the filtrate to yield the crude amino

alcohol.[1]

Purification: Recrystallize from Toluene/Hexane or convert to HCl salt for higher purity.

Route B: The Rodionov-Reduction Pathway
Best for: Scalability (>100g), safety (avoids nitro compounds), and if the

-amino acid is also a desired intermediate. Mechanism: One-pot condensation to the

-amino acid, followed by chemoselective reduction of the carboxylic acid.

Step 1: Modified Rodionov Reaction
Direct synthesis of the

-amino acid from the aldehyde.

Reagents: Malonic acid, Ammonium Acetate, Ethanol.[1]

Reaction:

Step 2: Iodine-Activated Reduction
Reduction of the amino acid zwitterion requires activation.

Reagents: NaBH4, Iodine (

), THF.[1]

Mechanism: In situ generation of borane-amine complexes.

Detailed Protocol B
Amino Acid Synthesis:
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Dissolve 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq), Malonic acid (1.1 eq), and

Ammonium Acetate (2.0 eq) in Ethanol.

Reflux for 8-12 hours. The reaction creates the amino acid which often precipitates upon

cooling.[1]

Isolation: Filter the solid.[1] Wash with cold ethanol.[1] This yields 3-amino-3-(3-

phenoxyphenyl)propanoic acid.[3][4]

Reduction to Amino Alcohol:

Suspend the amino acid (1.0 eq) in anhydrous THF.

Add NaBH4 (2.5 eq).[1] Cool to 0°C.[1]

Add Iodine (

, 1.0 eq) dissolved in THF dropwise.[1] Note: Hydrogen gas evolution.

Reflux for 18 hours.[1]

Quench: Cool to RT. Add Methanol carefully until clear.[1] Evaporate solvents.[1][2]

Hydrolysis: Add 20% KOH solution and reflux for 4 hours (to break borane-amine

complexes).

Extraction: Extract with CH2Cl2. Dry and concentrate.

Comparative Analysis & Data Summary
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Feature Route A (Henry/Nitroaldol)
Route B (Rodionov/Amino
Acid)

Overall Yield 45-60% 55-70%

Step Count 2 2

Safety Profile
Moderate: Nitromethane is

energetic; LAH is pyrophoric.

High: Avoids nitro compounds

and LAH; uses NaBH4.[1]

Purification
Chromatography often

required for intermediates.[1]

Intermediates often crystallize

(zwitterions).[1]

Scalability
Difficult >100g due to

exotherms.[1]

Excellent for kg-scale

production.

Cost
Low (Nitromethane is cheap).

[1]

Moderate (Malonic acid/Iodine

costs).[1]

Process Visualization
The following diagram illustrates the chemical logic and flow for both pathways.

Figure 2: Parallel synthetic workflows for Route A (Blue) and Route B (Yellow).
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Expert Insights & Troubleshooting
Handling the Phenoxyphenyl Group: This moiety adds significant lipophilicity (

).[1] In Route B, the zwitterionic amino acid might not precipitate as easily as simple phenyl-
beta-alanine. If precipitation fails, strip the ethanol and triturate the residue with
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Acetone/Ether.[1]

Reduction Quenching (Route B): The borane-amine complex formed during NaBH4/I2

reduction is remarkably stable. The KOH reflux step is mandatory; simple acidic workup will

result in low yields.[1]

Storage: The free base amino alcohol is sensitive to CO2 (carbamate formation).[1] Store

under nitrogen or convert to the Hydrochloride salt (using HCl in Dioxane) for long-term

stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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